molecular formula C15H10N2O3 B8534646 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No. B8534646
M. Wt: 266.25 g/mol
InChI Key: ZVCNUPMOOIVVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853392B2

Procedure details

To a solution of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid (200 mg, 0.75 mmol) in DMF (2 mL) was added EDC (167 mg, 0.90 mmol), HOBt (122 mg, 0.90 mmol), DIPEA (200 mg, 1.50 mmol) and 3,3-dimethylbutylamine (113 mg, 1.12 mmol). The reaction was stirred at room temperature for 18 h. The reaction was diluted with water (10 mL) and isolated the white precipitate by vacuum filtration to afford N-(3,3-dimethylbutyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl-benzamide (248 mg, 95%). 1H-nmr (400 MHz, CDCl3) δ 8.31 (d, J=8 Hz, 2H), 8.23-8.17 (m, 2H), 7.95 (d, J=8 Hz, 2H), 7.59-7.52 (m, 3H), 6.12 (s, 1H), 3.57-3.51 (m, 2H) 1.62-1.58 (m, 2H), 1.02 (s, 9H); MS (ESI) m/z 349.9.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:11]=[C:10]([C:12]3[CH:20]=[CH:19][C:15](C(O)=O)=[CH:14][CH:13]=3)[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)CCl.C1C=CC2N([OH:34])N=NC=2C=1.CC[N:37]([CH:41](C)C)C(C)C.CC(C)(C)CCN>CN(C=O)C.O>[C:1]1([C:7]2[N:11]=[C:10]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:19][C:20]=3[C:41]([NH2:37])=[O:34])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
167 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
122 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
200 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
113 mg
Type
reactant
Smiles
CC(CCN)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated the white precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)C1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 124.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.